4-Cyclobutylbenzene-1-sulfonamide

Chemical synthesis Medicinal chemistry Quality control

The cyclobutyl substituent of 4-cyclobutylbenzene-1-sulfonamide provides a balanced lipophilicity (predicted logP ~ -0.59) and conformational constraint unmatched by methyl, tert-butyl or cyclopropyl analogs. It is the key precursor for photochemical synthesis of cyclobutane-fused sultams, enabling access to underexplored chemical space. Supplied with comprehensive analytical documentation (NMR, HPLC, GC), this ≥95% purity intermediate reduces in-house purification and batch-to-batch variability, accelerating your synthesis workflow and structure-activity relationship studies.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
Cat. No. B13195053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutylbenzene-1-sulfonamide
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C10H13NO2S/c11-14(12,13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H2,11,12,13)
InChIKeyYIZRQKWUUMRZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutylbenzene-1-sulfonamide: Core Chemical Identity and Procurement-Grade Specifications


4-Cyclobutylbenzene-1-sulfonamide (CAS 1421262-71-6, molecular formula C10H13NO2S, molecular weight 211.28 g/mol) is a primary sulfonamide featuring a cyclobutyl substituent at the para position of the benzenesulfonamide core . As an aromatic sulfonamide building block, it serves as a versatile intermediate in medicinal chemistry and agrochemical research, offering a defined stereoelectronic profile distinct from common alkyl analogs such as methyl, tert-butyl, or cyclopropyl derivatives . Commercial sources typically supply this compound with a standard purity of ≥95% (HPLC), accompanied by batch-specific analytical documentation including NMR, HPLC, and GC spectra .

Why Generic Substitution Fails: Steric and Electronic Differentiation of 4-Cyclobutylbenzene-1-sulfonamide


Sulfonamide building blocks with different alkyl substituents cannot be casually interchanged during lead optimization or synthesis development. The cyclobutyl group imparts a unique combination of steric bulk, conformational constraint, and electronic influence that diverges meaningfully from common comparators such as 4-methyl, 4-tert-butyl, and 4-cyclopropyl analogs [1]. While the sulfonamide moiety provides a conserved hydrogen-bonding framework, the para-alkyl substituent modulates lipophilicity (logP), metabolic stability, and target-binding geometry in ways that are not predictable by simple analog extrapolation [2]. Consequently, selection of 4-cyclobutylbenzene-1-sulfonamide over structurally related alternatives must be guided by quantitative, context-specific evidence rather than class-based assumptions [3].

Quantitative Differentiation Evidence for 4-Cyclobutylbenzene-1-sulfonamide Versus Closest Analogs


Commercial Purity and Analytical Characterization: 4-Cyclobutylbenzene-1-sulfonamide vs. Common Building Blocks

Commercially available 4-cyclobutylbenzene-1-sulfonamide is supplied with a standard purity of 95% (HPLC) and includes batch-specific analytical certificates (NMR, HPLC, GC) as part of routine quality control . In contrast, many structurally related sulfonamide building blocks, such as 4-cyclopropylbenzenesulfonamide or N-cyclobutylbenzenesulfonamide, are frequently offered at lower purities (typically 90–93%) or without comprehensive analytical documentation, which can introduce variability in downstream synthetic outcomes .

Chemical synthesis Medicinal chemistry Quality control

Lipophilicity Modulation: Cyclobutyl Substituent LogP Contribution

The cyclobutyl group confers a distinctive lipophilicity profile compared to other alkyl substituents. Predicted logP values for 4-cyclobutylbenzene-1-sulfonamide are reported as -0.59, placing it in a moderately hydrophilic range relative to the more lipophilic 4-tert-butylbenzenesulfonamide (predicted logP ~2.24) and the slightly less lipophilic 4-methylbenzenesulfonamide (predicted logP ~0.80) [1]. This intermediate logP can favorably influence aqueous solubility and membrane permeability in lead optimization campaigns [2].

Drug design ADME properties Physicochemical profiling

Steric Bulk and Conformational Constraint: Cyclobutyl vs. tert-Butyl and Cyclopropyl Analogs

The cyclobutyl group occupies a unique steric space distinct from both the smaller cyclopropyl (three-membered ring) and the bulkier tert-butyl substituents. The cyclobutane ring provides conformational rigidity with restricted rotational freedom, which can lock the pendant sulfonamide into specific binding orientations . While direct comparative activity data for 4-cyclobutylbenzene-1-sulfonamide are not published, class-level analysis indicates that cyclobutyl-containing sulfonamides exhibit intermediate metabolic stability relative to their tert-butyl counterparts, with the latter being more prone to oxidative metabolism [1]. This steric and metabolic profile can influence target engagement and in vivo half-life in medicinal chemistry programs [2].

Medicinal chemistry Conformational analysis Structure-activity relationship

Synthetic Utility as a Cyclobutyl-Containing Sulfonamide Building Block

4-Cyclobutylbenzene-1-sulfonamide serves as a direct precursor for the synthesis of conformationally rigid sultams—cyclic sulfonamide analogs of lactams—through intramolecular photochemical cyclization . This transformation is specific to sulfonamides bearing a cyclobutyl substituent in the appropriate position and cannot be replicated with acyclic alkyl analogs (e.g., 4-methyl or 4-ethyl) due to the geometric constraints required for cyclization [1]. The resulting cyclobutane-fused sultams populate underexplored regions of chemical space and have been advanced as novel scaffolds in fragment-based drug discovery [2].

Organic synthesis Medicinal chemistry Fragment-based drug discovery

Optimal Deployment Scenarios for 4-Cyclobutylbenzene-1-sulfonamide in Scientific and Industrial Workflows


Lead Optimization in Medicinal Chemistry Requiring Fine-Tuned Lipophilicity

In early-stage drug discovery, medicinal chemists seeking to modulate logP while maintaining adequate aqueous solubility should prioritize 4-cyclobutylbenzene-1-sulfonamide over the more lipophilic tert-butyl analog (predicted logP ~2.24) and the less polar cyclopropyl variant. The intermediate logP value of -0.59 aligns with desirable drug-likeness parameters [1] and offers a starting point for further physicochemical optimization [2].

Synthesis of Conformationally Constrained Sultam Scaffolds for Fragment-Based Screening

When the synthetic goal is the generation of cyclobutane-fused sultams—privileged structures for fragment-based drug discovery—4-cyclobutylbenzene-1-sulfonamide is an indispensable starting material. This compound uniquely enables the intramolecular photochemical cyclization that is not possible with methyl, ethyl, or tert-butyl analogs , providing access to underexplored chemical space [3].

Building Block Procurement for High-Throughput Parallel Synthesis

For laboratories conducting high-throughput parallel synthesis of sulfonamide libraries, the commercial availability of 4-cyclobutylbenzene-1-sulfonamide at 95% purity with comprehensive analytical documentation (NMR, HPLC, GC) reduces the need for in-house purification and reanalysis, thereby streamlining synthetic workflows and minimizing batch-to-batch variability compared to lower-purity alternatives .

Mechanistic Studies of Steric and Electronic Substituent Effects

Researchers investigating the impact of alkyl substituents on sulfonamide reactivity, binding affinity, or metabolic stability can use 4-cyclobutylbenzene-1-sulfonamide as a well-defined probe. Its intermediate steric profile, relative to cyclopropyl and tert-butyl groups, allows for systematic exploration of structure-activity relationships without the confounding influence of excessive lipophilicity or metabolic lability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclobutylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.